Vincaminol
Description
Vincaminol is a naturally occurring indole alkaloid derived primarily from the Vinca minor (lesser periwinkle) and Catharanthus roseus (Madagascar periwinkle) plants . Structurally, it belongs to the Vinca alkaloid family, characterized by a complex tetracyclic framework with the molecular formula C₂₁H₂₆N₂O₃ and a stereospecific configuration critical to its bioactivity . This compound is recognized for its dual pharmacological roles:
- Nootropic effects: Enhances cerebral blood flow and oxygen utilization, supporting cognitive function .
Its biosynthesis involves intricate enzymatic modifications of the terpenoid indole pathway, common to other Vinca alkaloids . Despite its therapeutic promise, this compound’s clinical application remains less prominent than its derivatives, partly due to bioavailability challenges and side effects such as nausea and hypotension .
Properties
CAS No. |
3382-95-4 |
|---|---|
Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(15S,17S,19S)-15-ethyl-17-(hydroxymethyl)-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-ol |
InChI |
InChI=1S/C20H26N2O2/c1-2-19-9-5-10-21-11-8-15-14-6-3-4-7-16(14)22(17(15)18(19)21)20(24,12-19)13-23/h3-4,6-7,18,23-24H,2,5,8-13H2,1H3/t18-,19+,20+/m1/s1 |
InChI Key |
YCXHPBHFOLIYEB-AABGKKOBSA-N |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(CO)O |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(CO)O |
Origin of Product |
United States |
Preparation Methods
Vincaminol can be synthesized from indole. The synthesis involves several steps, including the formation of the indole moiety and subsequent modifications to introduce the necessary functional groups .
Chemical Reactions Analysis
Mechanochemical Salification of Vincamine
Vincamine’s poor bioavailability prompted solvent-free salt formation using citric acid via solid-state mechanochemical processes . Key reactions include:
-
Process Variables :
| Parameter | Optimal Condition | Outcome |
|---|---|---|
| Grinding time | 60 minutes | Completed salification reaction |
| Citric acid ratio | 1:2 (vincamine:citric acid) | Maximized protonated vincamine |
| NaCMC inclusion | Present | Improved solubilization kinetics |
Route 1: Bischler-Napieralski Reaction
-
Tryptamine condensation : Reacted with dimethyl 3-ethyl-3-formylpimelate.
-
Hydrolysis : Yielded a precursor, which was oxidized using p-nitrosodimethylaniline and triphenylmethylsodium.
Route 2: Pictet-Spengler Cyclization
-
Tryptamine + chiral lactone : Formed epimeric mixtures.
-
Reduction with LiAlH₄ : Produced a primary alcohol.
Route 3: Ozonolysis of Vincadifformine
-
Ozonolysis : Cleaved double bonds to form a rearranged product.
Derivatization for Antimalarial Activity
Vincamine derivatives were synthesized to enhance biological activity:
-
Dehydration : Vincamine → α,β-unsaturated ester using p-toluenesulfonic acid.
-
C–N Ring Cleavage : Reaction with methyl propiolate and phenol yielded compound 8 (V3b) .
-
Functionalization :
| Derivative | Key Reaction Step | EC₅₀ (Dd2 Parasites) |
|---|---|---|
| V3b | C–N ring cleavage | 1.81 ± 0.09 μM |
| V3ss | Optimized functionalization | 0.25 ± 0.004 μM |
Salt Formation and Stability
-
SEAMS Process : Solid excipient-assisted mechanochemical salification produced amorphous/crystalline particles.
-
Stability : No disproportionation observed after 8 months, confirmed via XPS analysis .
Key Structural Insights
Scientific Research Applications
Vincaminol has several scientific research applications. It is used in the synthesis of vincamine, which has vasodilatory properties and is used to increase regional cerebral blood flow . This compound and other Vinca alkaloids have been studied for their potential use in cancer therapy due to their ability to disrupt microtubule dynamics, causing mitotic arrest and cell death . Additionally, Vinca alkaloids have been explored for their antioxidant, antibacterial, and antitumor effects .
Mechanism of Action
The mechanism of action of Vincaminol involves its interaction with microtubules. Vinca alkaloids, including this compound, prevent microtubule polymerization, which is essential for cell division. This action leads to mitotic arrest and subsequent cell death . This compound’s vasodilatory properties are attributed to its ability to increase regional cerebral blood flow .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Vincaminol shares a core indole-terpenoid skeleton with other Vinca alkaloids but differs in substituents and stereochemistry, leading to varied pharmacological profiles (Table 1).
Vincamine vs. This compound
- Structural distinction: this compound is a hydroxylated derivative of vincamine, featuring an additional hydroxyl group at the C-14 position .
- Functional impact: This modification enhances this compound’s solubility but reduces its blood-brain barrier penetration compared to vincamine, limiting its nootropic efficacy .
Comparison with Functionally Similar Compounds
Anticancer Vinca Alkaloids
This compound’s structural analogs, vinblastine and vincristine, exhibit potent antimitotic activity but differ in key aspects:
- Mechanism: this compound weakly binds tubulin compared to vinblastine’s high-affinity interaction, resulting in lower cytotoxicity .
- Clinical use: Vinblastine and vincristine are frontline agents for leukemia and lymphoma, whereas this compound remains investigational for cancer .
Immunosuppressive Alkaloids
- Vindesine and vinorelbine: These semisynthetic derivatives have optimized side chains for immunosuppression, a property less pronounced in this compound due to its hydroxyl group .
Data Table: Key Comparative Metrics
Research Findings and Clinical Implications
- Safety: this compound’s side-effect profile (e.g., headache, hypotension) overlaps with other Vinca alkaloids but is milder than vincristine’s neurotoxicity .
- Innovative derivatives: Recent studies focus on this compound prodrugs to improve bioavailability, mimicking vinpocetine’s success .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for assessing Vincaminol's pharmacokinetic properties in preclinical models?
- Methodological Guidance : Follow validated protocols for bioavailability, half-life, and metabolite profiling using HPLC or LC-MS. Ensure proper animal model selection (species, age, sex) and standardized dosing regimens. Include control groups and replicate experiments (n ≥ 6) to ensure statistical power . Report instrumentation details (e.g., column type, detection wavelength) and adhere to metric units .
Q. How should dose-response studies for this compound be structured to evaluate therapeutic efficacy and toxicity?
- Methodological Guidance : Use a logarithmic dose range to identify EC₅₀/IC₅₀ values. Employ cell viability assays (e.g., MTT) for cytotoxicity and orthogonal assays (e.g., enzymatic inhibition) for efficacy. Apply ANOVA with post-hoc tests to compare dose groups, and report p-values with significance thresholds (e.g., p < 0.05) . Include negative controls and solvent-matched blanks to isolate compound effects .
Q. What assays are validated for studying this compound's target interactions in vitro?
- Methodological Guidance : Use surface plasmon resonance (SPR) for binding affinity (KD), fluorometric assays for enzymatic inhibition, and radioligand displacement for receptor specificity. Validate findings with CRISPR/Cas9 knockout models to confirm target dependency. Reference established protocols from journals like Medicinal Chemistry Research .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
- Methodological Guidance : Analyze variables such as bioavailability, tissue penetration, and metabolic stability. Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with effect sizes. Apply principal contradiction analysis to identify dominant factors (e.g., solubility vs. target engagement) . Replicate studies using humanized models or 3D organoids to bridge translational gaps .
Q. What statistical methods address heterogeneous cellular responses to this compound across experimental models?
- Methodological Guidance : Employ mixed-effects models to account for inter-experiment variability. Use cluster analysis to stratify responders/non-responders and identify confounding variables (e.g., cell cycle stage). Report standard deviations and confidence intervals to contextualize variability . Pre-register analysis plans to reduce bias .
Q. Which integrative approaches elucidate this compound's polypharmacology using multi-omics data?
- Methodological Guidance : Combine RNA-seq (transcriptomics), LC-MS (metabolomics), and ChIP-seq (epigenomics) to map mechanisms. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) and machine learning (e.g., random forests) to prioritize targets. Validate hypotheses with CRISPR interference or chemical probes . Ensure raw data deposition in repositories like GEO or MetaboLights .
Methodological Frameworks
- PICOT for Clinical Studies : Define Population (e.g., diabetic rodent models), Intervention (this compound dosage), Comparison (placebo/standard care), Outcome (HbA1c reduction), and Timeframe (8-week exposure) to structure preclinical/clinical queries .
- Contradiction Analysis : Apply dialectical frameworks to prioritize conflicting data (e.g., efficacy in hepatocytes vs. lack of effect in whole-liver models) and guide iterative experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
